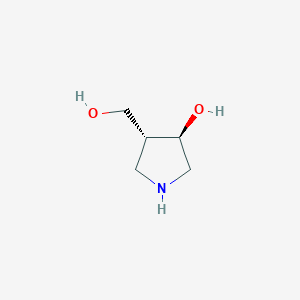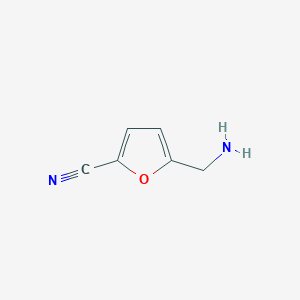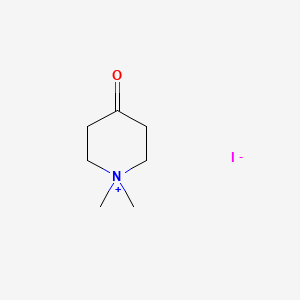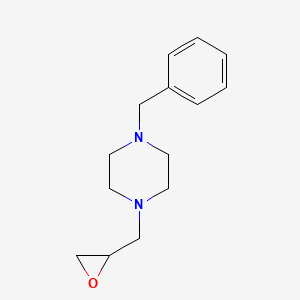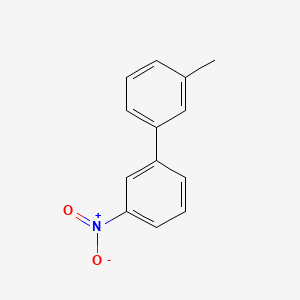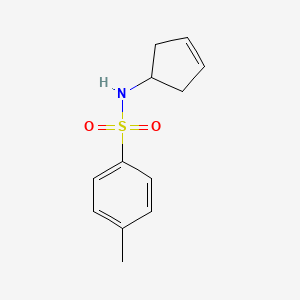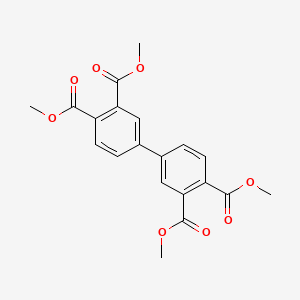
Tetramethyl 3,3',4,4'-biphenyltetracarboxylate
Overview
Description
Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate is an organic compound with the molecular formula C20H18O8 and a molecular weight of 386.35 g/mol . It is a derivative of biphenyl, characterized by the presence of four ester groups attached to the biphenyl core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate can be synthesized through the dimerization of an o-phthalic diester in the presence of a catalyst. The catalyst typically comprises a powdery palladium salt with a specific surface area of at least 0.5 m²/g and a basic bidentate ligand compound . The reaction conditions involve the use of palladium acetate powder and 1,10-phenanthroline as the basic bidentate ligand. The dimerization process may require the supplemental addition of the palladium salt and the ligand compound to continue the reaction .
Industrial Production Methods
In industrial settings, the production of tetramethyl 3,3’,4,4’-biphenyltetracarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The industrial production methods also emphasize the recycling of catalysts and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific ligands to facilitate the process.
Major Products
The major products formed from these reactions include biphenyltetracarboxylic acids, biphenyltetracarboxylic alcohols, and various substituted biphenyl derivatives.
Scientific Research Applications
Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a building block for the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the design and synthesis of drug candidates with potential therapeutic effects.
Industry: The compound is utilized in the production of high-performance materials, including resins and coatings.
Mechanism of Action
The mechanism of action of tetramethyl 3,3’,4,4’-biphenyltetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo dehydrogenative coupling reactions catalyzed by palladium and copper complexes . These reactions lead to the formation of biphenyl derivatives, which can further interact with biological targets or participate in polymerization processes.
Comparison with Similar Compounds
Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate can be compared with other similar compounds, such as:
Tetramethyl biphenyl-3,3’,4,4’-tetracarboxylate: Similar in structure but may differ in reactivity and applications.
Biphenyl-3,3’,4,4’-tetracarboxylic acid: The acid form of the compound, which has different chemical properties and uses.
Biphenyl-3,3’,4,4’-tetrakis(carboxylic acid methyl) ester: Another ester derivative with distinct characteristics.
The uniqueness of tetramethyl 3,3’,4,4’-biphenyltetracarboxylate lies in its specific ester groups and the resulting chemical properties, making it valuable for various synthetic and industrial applications.
Properties
IUPAC Name |
dimethyl 4-[3,4-bis(methoxycarbonyl)phenyl]benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-25-17(21)13-7-5-11(9-15(13)19(23)27-3)12-6-8-14(18(22)26-2)16(10-12)20(24)28-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIGQKCRWMSZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467099 | |
| Record name | TETRAMETHYL 3,3',4,4'-BIPHENYLTETRACARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36978-37-7 | |
| Record name | TETRAMETHYL 3,3',4,4'-BIPHENYLTETRACARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1610247.png)
![5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B1610248.png)

